molecular formula C17H18N6O2 B13377821 2-amino-3-[(4-ethoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

2-amino-3-[(4-ethoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Cat. No.: B13377821
M. Wt: 338.4 g/mol
InChI Key: JIVDIZIBRAHECD-UHFFFAOYSA-N
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Description

2-amino-3-[(4-ethoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(4-ethoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core. The final step involves the diazotization of the amino group followed by coupling with 4-ethoxyaniline to introduce the diazenyl group .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(4-ethoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-3-[(4-ethoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, which is crucial for cell cycle regulation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. It binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, and the pathways involved are related to cell cycle regulation and apoptosis .

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

11-amino-10-[(4-ethoxyphenyl)diazenyl]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C17H18N6O2/c1-2-25-11-8-6-10(7-9-11)20-21-14-15(18)22-23-16(14)19-13-5-3-4-12(13)17(23)24/h6-9,22H,2-5,18H2,1H3

InChI Key

JIVDIZIBRAHECD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(NN3C2=NC4=C(C3=O)CCC4)N

Origin of Product

United States

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